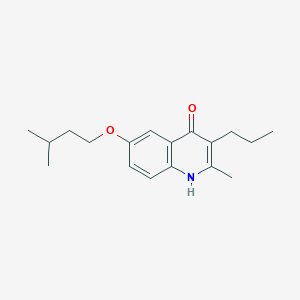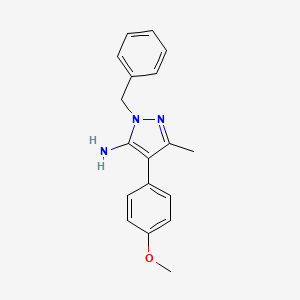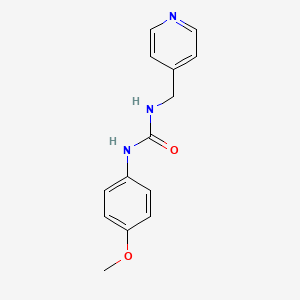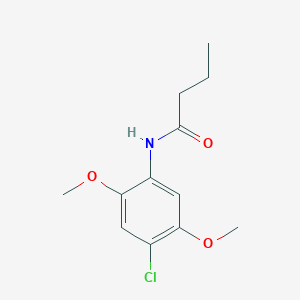
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MBPQ, and it has a complex molecular structure that makes it a valuable tool for researchers who are interested in studying the mechanisms of action of different chemical compounds.
作用機序
The mechanism of action of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is complex and multifaceted. This compound has been shown to interact with various biological molecules, including proteins, DNA, and lipids. Its ability to bind to these molecules is thought to be due to its unique molecular structure, which allows it to form hydrogen bonds and other interactions with these biomolecules.
Biochemical and Physiological Effects:
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the binding of different ligands to biomolecules in real-time. However, one of the limitations of using this compound is its complex molecular structure, which makes it difficult to synthesize and purify.
将来の方向性
There are many potential future directions for research on 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol. One area of interest is the development of new synthetic methods that can produce this compound more efficiently and with higher purity. Another area of interest is the development of new applications for this compound in the fields of medicinal chemistry, pharmacology, and biochemistry. Finally, there is also potential for research on the potential toxicological effects of this compound, as well as its potential use as a therapeutic agent in the treatment of various diseases.
合成法
The synthesis of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-4-hydroxyquinoline with 3-methyl-1-butanol and propyl bromide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study the binding of different ligands to proteins, DNA, and other biomolecules. It has also been used as a tool to study the mechanisms of action of various enzymes and other biological systems.
特性
IUPAC Name |
2-methyl-6-(3-methylbutoxy)-3-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-5-6-15-13(4)19-17-8-7-14(11-16(17)18(15)20)21-10-9-12(2)3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARWEWWFNLBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=C(C=C2)OCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-methylbutoxy)-3-propylquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)


![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)

